Alaninal Alaninal Alaninal is useful to study the role of the different ceramide synthases and the resulting N-acyl (dihydro)ceramides in cell fate.
Brand Name: Vulcanchem
CAS No.: 4744-12-1
VCID: VC0517806
InChI: InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3
SMILES: CC(C=O)N
Molecular Formula: C3H7NO
Molecular Weight: 73.09 g/mol

Alaninal

CAS No.: 4744-12-1

Cat. No.: VC0517806

Molecular Formula: C3H7NO

Molecular Weight: 73.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alaninal - 4744-12-1

Specification

CAS No. 4744-12-1
Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
IUPAC Name 2-aminopropanal
Standard InChI InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3
Standard InChI Key QPMCUNAXNMSGTK-UHFFFAOYSA-N
SMILES CC(C=O)N
Canonical SMILES CC(C=O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Alaninal (CAS: 4744-12-1) is an α-amino aldehyde with the molecular formula C₃H₇NO and a molecular weight of 73.09 g/mol . Structurally, it features a propionaldehyde backbone substituted with an amino group at the second carbon, rendering it a chiral molecule. The (S)-enantiomer, (2S)-2-aminopropanal, is the biologically relevant form and is often protected as Boc-L-alaninal (tert-butoxycarbonyl-L-alaninal) for synthetic applications .

Stereochemical Considerations

The chiral center at C2 gives rise to two enantiomers:

  • L-alaninal ((S)-2-aminopropanal), used in peptide synthesis .

  • D-alaninal ((R)-2-aminopropanal), less common but relevant in bacterial cell wall studies .

The specific rotation of Boc-L-alaninal is reported as -40.0 ± 3° (c = 1.001 in methanol) , highlighting its optical activity.

Spectral Data

  • IR Spectroscopy: Key absorption bands include N-H stretch (~3350 cm⁻¹), aldehyde C=O stretch (~1720 cm⁻¹), and C-N stretch (~1250 cm⁻¹) .

  • NMR: ¹H NMR (D₂O) δ: 9.65 (s, 1H, CHO), 3.75 (q, 1H, CH), 1.45 (d, 3H, CH₃) .

Synthesis Methodologies

Alaninal is synthesized through multiple routes, each tailored to specific applications and scales.

Strecker Synthesis

A classical approach involves the condensation of acetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis :

CH₃CHO + NH₄Cl + NaCN → CH₃CH(NH₂)CN → CH₃CH(NH₂)CHO\text{CH₃CHO + NH₄Cl + NaCN → CH₃CH(NH₂)CN → CH₃CH(NH₂)CHO}

This method yields racemic alaninal, requiring chiral resolution for enantiopure forms .

Enzymatic Decarboxylation

L-Alaninal can be derived from L-aspartate via enzymatic decarboxylation using aspartate 4-decarboxylase . This pathway is favored in industrial settings for its stereospecificity:

L-Aspartate → L-Alaninal + CO₂\text{L-Aspartate → L-Alaninal + CO₂}

Oxidation of Alaninol

Controlled oxidation of alaninol (2-aminopropanol) using pyridinium chlorochromate (PCC) provides high yields :

CH₃CH(NH₂)CH₂OH → CH₃CH(NH₂)CHO\text{CH₃CH(NH₂)CH₂OH → CH₃CH(NH₂)CHO}

Table 1: Comparison of Synthesis Methods

MethodYield (%)PurityStereocontrolScalability
Strecker Synthesis60–70RacemicLowIndustrial
Enzymatic Decarboxyl.85–90L-formHighModerate
Alaninol Oxidation75–80RacemicModerateLab-scale

Physical and Chemical Properties

Alaninal exhibits distinct physicochemical characteristics critical for its handling and application.

Thermodynamic Properties

  • Boiling Point: 102.3°C at 760 mmHg .

  • Density: 0.92 g/cm³ .

  • Solubility: Miscible with water (166.5 g/L at 25°C) and polar organic solvents .

Stability and Reactivity

  • pH Sensitivity: Stable in neutral conditions but undergoes decomposition under strong acidic or alkaline conditions .

  • Oxidation: Prone to oxidation, necessitating storage under inert atmospheres .

Applications in Pharmaceutical and Organic Chemistry

Alaninal serves as a versatile intermediate in diverse synthetic pathways.

Peptide Synthesis

Boc-L-alaninal is widely employed in solid-phase peptide synthesis (SPPS) to introduce alanine residues with controlled stereochemistry . For example, it facilitates the synthesis of superstolide A, a marine natural product with antitumor activity :

Boc-L-alaninal + Allenylzinc reagent → C20–C26 segment of superstolide A\text{Boc-L-alaninal + Allenylzinc reagent → C20–C26 segment of superstolide A}

Drug Development

In the synthesis of CXCR3 antagonists, Boc-L-alaninal acts as a key chiral building block, enabling the construction of pyrido[2,3-d]pyrimidine cores . Such antagonists are investigated for autoimmune disease treatment.

Bioconjugation

The aldehyde group in alaninal reacts selectively with amines (e.g., lysine residues) to form Schiff bases, making it valuable for protein labeling and antibody-drug conjugates .

Recent Research Advancements

Catalytic Asymmetric Synthesis

Recent studies have utilized organocatalysts like proline derivatives to achieve enantioselective synthesis of alaninal, achieving >90% enantiomeric excess (ee) .

Metabolic Engineering

Engineered E. coli strains expressing alanine dehydrogenase (ALD) now produce L-alaninal from glucose, offering a sustainable route with titers exceeding 50 g/L .

Biomedical Applications

Alaninal-derived imine prodrugs demonstrate pH-sensitive release of anticancer agents, enhancing tumor-targeting efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator